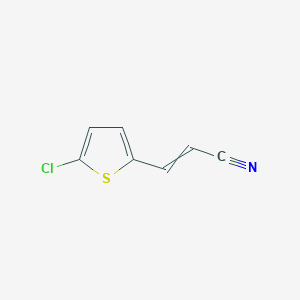

3-(5-Chlorothien-2-yl)acrylonitrile

Description

3-(5-Chlorothien-2-yl)acrylonitrile is an acrylonitrile derivative featuring a 5-chlorothiophene substituent. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its versatile reactivity and tunable electronic properties .

Properties

Molecular Formula |

C7H4ClNS |

|---|---|

Molecular Weight |

169.63 g/mol |

IUPAC Name |

3-(5-chlorothiophen-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C7H4ClNS/c8-7-4-3-6(10-7)2-1-5-9/h1-4H |

InChI Key |

WUTGOBYCRLJMJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C=CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) : These substituents slow reaction kinetics compared to electron-donating groups like furan. For example, furan derivatives (e.g., 4a) react faster (4–6 hours) due to enhanced electron density at the reaction site .

- Heterocyclic vs. aromatic substituents : Thiophene-based acrylonitriles (e.g., Compound 7) exhibit intermediate reactivity, balancing aromatic stabilization and electronic effects .

- Positional isomerism : Meta-substituted pyridine (Compound IV) requires longer reaction times (50–70 hours) compared to para-substituted analogs, highlighting steric and electronic challenges .

Photophysical and Electronic Properties

Table 2: Absorption Properties in Polar Solvents

Key Observations :

- Chlorothiophene’s electronic effects : The 5-chloro group on thiophene is expected to cause a hypsochromic shift (blue shift) in λ_max compared to unsubstituted thiophene analogs, similar to bromophenyl derivatives .

- Solvent sensitivity : Phenyl-substituted acrylonitriles (e.g., Compound I) show high sensitivity to solvent polarity, with ε dropping from 27,000 in ethyl acetate to 15,000 in chloroform. Thiophene derivatives may exhibit less sensitivity due to aromatic stabilization .

- Heteroatom influence : Pyridine substituents (e.g., Compound V) reduce ε values significantly, as nitrogen’s electronegativity alters electron transitions .

Material Science

- Film formation : Bromophenyl-substituted acrylonitrile (Compound B) forms agglomerates in thin films, whereas thiophene derivatives (e.g., Compound 7) may form homogeneous films due to planar thiophene enhancing π-stacking .

- Holographic properties: Stilbene azobenzene derivatives with nitro groups (Sample No. 1) show superior holographic recording efficiency. The 5-chlorothiophene group, being electron-withdrawing, could similarly enhance charge transfer in optoelectronic applications .

Environmental and Physicochemical Properties

Table 3: Environmental Persistence and Bioaccumulation

| Property | Acrylonitrile (Parent) | This compound (Predicted) | Reference ID |

|---|---|---|---|

| Water solubility (mg/L) | 73,500 | ~5,000–10,000* | |

| LogP | 0.25 | 2.8–3.5* | |

| Biodegradation potential | High | Moderate to low* |

Key Observations :

- The chloro and thiophene substituents increase hydrophobicity (higher logP), reducing water solubility compared to parent acrylonitrile. This may lower biodegradation rates, increasing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.